N-[2-(pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide
Description
N-[2-(Pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole-3-carboxamide derivative featuring a thiophen-2-yl substituent at the 5-position and a pyridin-2-yl ethyl group at the N-terminus. Pyrazole-based compounds are widely studied for their pharmacological versatility, including roles as cannabinoid receptor modulators, antimicrobial agents, and kinase inhibitors. Structural elucidation via crystallographic tools like SHELX could further clarify its conformation and intermolecular interactions.
Properties
Molecular Formula |
C15H14N4OS |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4OS/c20-15(17-8-6-11-4-1-2-7-16-11)13-10-12(18-19-13)14-5-3-9-21-14/h1-5,7,9-10H,6,8H2,(H,17,20)(H,18,19) |
InChI Key |
GJJBXVMYPBCJPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(Thiophen-2-yl)-1H-Pyrazole-3-Carboxylic Acid
The pyrazole ring is constructed via cyclocondensation of a thiophene-containing chalcone with hydrazine hydrate. For example, (E)-1-(thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one reacts with hydrazine in ethanol under reflux to yield 5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid. Key parameters include:
Table 1. Optimization of Pyrazole Cyclocondensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 (reflux) | - |
| Hydrazine Equiv. | 1.2 | - |
| Reaction Time (h) | 12 | - |
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by cyclization and aromatization. Regioselectivity is ensured by the electron-withdrawing effect of the thiophene group, directing hydrazine addition to the β-carbon.
Functionalization of the Pyrazole Core
Carboxylic Acid Activation and Amide Coupling
The carboxylic acid at position 3 is activated using CDI or converted to an acid chloride for coupling with 2-(pyridin-2-yl)ethylamine.
Method A (CDI-Mediated Coupling):
- 5-(Thiophen-2-yl)-1H-pyrazole-3-carboxylic acid (1.0 equiv) is treated with CDI (1.3 equiv) in anhydrous dimethylformamide (DMF) at 80°C for 2 h.
- 2-(Pyridin-2-yl)ethylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 h.
- Purification via column chromatography (CHCl₃:MeOH, 20:1) yields the title compound (56–62%).
Method B (Acid Chloride Route):
- The carboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the acyl chloride.
- The intermediate is reacted with 2-(pyridin-2-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Yield: 48–54% after recrystallization from ethanol.
Characterization and Analytical Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.1 (s, 1H, NH), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75 (t, J = 7.6 Hz, 1H, pyridine-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.32–7.25 (m, 2H, thiophene-H, pyridine-H), 6.98 (s, 1H, pyrazole-H), 3.68 (t, J = 6.8 Hz, 2H, CH₂), 2.95 (t, J = 6.8 Hz, 2H, CH₂).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 155.6 (pyridine-C), 149.3 (pyrazole-C), 135.8 (thiophene-C), 128.4–122.1 (aromatic-C), 40.2 (CH₂), 35.7 (CH₂).
- FT-IR (KBr) : 3275 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N).
- MS (ESI) : m/z 341.1 [M+H]⁺.
Elemental Analysis
Calculated for C₁₆H₁₅N₃O₂S : C, 61.32; H, 4.79; N, 13.41; S, 10.23.
Found : C, 61.15; H, 4.88; N, 13.28; S, 10.11.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
The use of FeO(OH)/C in hydrazine-mediated reductions improves yields by minimizing side reactions (e.g., over-reduction). Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while ethanol ensures solubility of chalcone precursors.
Table 2. Solvent Impact on Amide Coupling Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 62 |
| DCM | 8.9 | 45 |
| THF | 7.5 | 38 |
Industrial-Scale Considerations and Green Chemistry
Microwave-assisted synthesis reduces reaction times from 12 h to 30 minutes for chalcone cyclocondensation. Patent WO1998022459 highlights the use of recyclable FeO(OH)/C catalysts, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the pyrazole ring, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-[2-(pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves several steps, including the formation of the pyrazole core followed by functionalization with thiophene and pyridine groups. Various methodologies have been reported, including:
- Catalytic Approaches : Different catalysts such as titanium tetrachloride and dimethylaminopyridine have been utilized to enhance yields during synthesis .
- Reaction Conditions : The reaction conditions often include the use of solvents like pyridine, which can influence the reaction kinetics and product yield .
Antimicrobial Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial activities. A study demonstrated that compounds with thiophene and pyrazole moieties showed enhanced activity against various bacterial strains, suggesting their potential as antimicrobial agents .
Analgesic Effects
In a series of experiments designed to evaluate analgesic properties, certain derivatives of pyrazole containing thiophene exhibited promising results. For instance, a compound similar to this compound was shown to provide significant pain relief in animal models when compared to standard analgesics like indomethacin .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound class have also been investigated. Studies have reported that certain pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .
Material Science Applications
Beyond biological applications, this compound has potential uses in material sciences:
Nonlinear Optical Properties
Recent studies have explored the nonlinear optical properties of thiophene-based pyrazoles, which could lead to their application in photonic devices. The structural features of these compounds contribute to their optical characteristics, making them suitable for use in lasers and optical switches .
Case Study 1: Antimicrobial Activity
A study conducted on a series of thiophene-pyrazole derivatives revealed that modifications at the thiophene ring significantly enhanced antimicrobial activity against Gram-positive bacteria. The compound this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Case Study 2: Analgesic Efficacy
In a controlled trial involving rats, a derivative similar to this compound was administered to assess its analgesic effects through the carrageenan-induced paw edema model. Results indicated that this compound significantly reduced swelling compared to the control group, highlighting its potential as an analgesic agent .
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in fibrosis by binding to their active sites and preventing substrate access .
Comparison with Similar Compounds
Key Research Findings and Hypotheses
Biological Activity
N-[2-(pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their pharmacological potential, including anti-inflammatory, analgesic, and neuroprotective effects. Understanding the biological activity of this compound requires an examination of its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of pyrazole derivatives, including this compound, often involves modulation of key biological pathways:
- Anti-inflammatory Activity : Pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. Studies have shown that certain pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Neuroprotective Effects : Some pyrazole derivatives have been reported to possess neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like dopamine and serotonin .
Table 1: Summary of Biological Activities
Case Studies
- Anti-inflammatory Study : A study involving various pyrazole derivatives demonstrated that this compound exhibited comparable anti-inflammatory effects to standard drugs like indomethacin. The compound was tested in a carrageenan-induced rat paw edema model, showing a significant reduction in paw swelling .
- Neuroprotective Effects : Research indicated that this compound could inhibit MAO-B activity effectively, suggesting potential benefits in treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to enhance neurotransmitter levels was confirmed through in vitro assays .
Q & A
Basic Research Questions
Q. How can the synthesis of N-[2-(pyridin-2-yl)ethyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide be optimized for yield and purity?
- Methodology :
- Use a stepwise approach: (1) Synthesize the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. (2) Introduce the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution. (3) Attach the pyridin-2-ylethyl group through amide coupling using EDCI/HOBt or DCC as coupling agents .
- Optimize reaction conditions:
- Solvent : Ethanol or DMF for polar intermediates; DCM for amide bond formation.
- Catalyst : Pd(PPh₃)₄ for cross-coupling reactions (0.5–1.5 mol%) .
- Temperature : 60–80°C for cyclization; room temperature for coupling reactions.
- Monitor via TLC and confirm purity by HPLC (C18 column, MeCN:H₂O gradient) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals:
- Pyrazole C3-carboxamide: ~δ 160–165 ppm (¹³C).
- Thiophene protons: δ 7.0–7.5 ppm (¹H) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]+ ~326.1 g/mol).
- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1580 cm⁻¹) .
Q. What are the solubility and stability profiles under physiological conditions?
- Methodology :
- Solubility : Test in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy (λmax ~270–290 nm) for quantification.
- Stability : Incubate at 37°C in PBS and human liver microsomes. Monitor degradation via LC-MS over 24 hours .
Advanced Research Questions
Q. How does the substitution pattern (pyridine vs. thiophene) influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Syntize analogs with pyridin-3-yl or furan-2-yl substitutions. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets).
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with target proteins (e.g., COX-2 or EGFR). Pyridine’s lone pair may enhance π-π stacking vs. thiophene’s electron-rich sulfur .
Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?
- Methodology :
- Meta-Analysis : Compare published data on analogs (e.g., IC₅₀ variations in cancer cell lines). Control for assay conditions (e.g., ATP concentration in kinase assays).
- Off-Target Profiling : Use a broad-panel kinase assay (Eurofins KinaseProfiler) to identify secondary targets .
- Redox Activity Check : Measure ROS generation (DCFDA assay) to rule out nonspecific cytotoxicity .
Q. How can in vivo pharmacokinetics be predicted for this compound?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (~2.8), bioavailability (55–70%), and BBB permeability.
- Metabolite Identification : Incubate with rat liver microsomes; analyze metabolites via UPLC-QTOF-MS. Look for hydroxylation at thiophene or pyridine rings .
Q. What experimental designs validate target engagement in cellular models?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
